N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Solubility enhancement Salt formulation Assay reproducibility

N-(3-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 2032584-04-4; free base CAS 847761-47-1) is a synthetic N-aryl-piperazineacetamide bearing a meta-fluorine substituent on the phenyl ring, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling stability. The compound serves as a versatile building block and intermediate in medicinal chemistry programs targeting neurological and cardiovascular pathways, with the free base exhibiting a computed logP of 1.288 and a melting point of 68–70 °C.

Molecular Formula C12H18Cl2FN3O
Molecular Weight 310.19 g/mol
Cat. No. B13486982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
Molecular FormulaC12H18Cl2FN3O
Molecular Weight310.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)NC2=CC(=CC=C2)F.Cl.Cl
InChIInChI=1S/C12H16FN3O.2ClH/c13-10-2-1-3-11(8-10)15-12(17)9-16-6-4-14-5-7-16;;/h1-3,8,14H,4-7,9H2,(H,15,17);2*1H
InChIKeyCGEMXAOKLZUCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride: Chemical Identity, Salt Form Advantage, and Procurement Baseline


N-(3-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 2032584-04-4; free base CAS 847761-47-1) is a synthetic N-aryl-piperazineacetamide bearing a meta-fluorine substituent on the phenyl ring, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling stability [1]. The compound serves as a versatile building block and intermediate in medicinal chemistry programs targeting neurological and cardiovascular pathways, with the free base exhibiting a computed logP of 1.288 and a melting point of 68–70 °C [2]. Its piperazine-acetamide scaffold provides dual hydrogen-bond donor/acceptor capacity, a secondary amine handle for further derivatization, and the meta-fluorine placement imparts distinct electronic and steric properties compared to ortho- or para-fluorinated analogs . Commercially available at ≥95% purity (HPLC) from multiple reputable suppliers, the dihydrochloride form is specifically differentiated for laboratories requiring ready-to-use aqueous solubility without additional salt preparation steps [1].

Why N-(3-Fluorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride Cannot Be Generically Substituted: Structural and Formulation-Level Differentiation


Substituting N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide with a close positional isomer (e.g., 2-fluoro or 4-fluoro) or a different halogen analog (e.g., 3-chloro) introduces changes in electronic distribution, dipole moment, and steric profile that can alter receptor-ligand binding affinity, metabolic stability, and CYP450 interaction profiles in unpredictable ways, as documented across N-phenylpiperazine structure-activity relationship (SAR) series targeting sigma, dopaminergic, and muscarinic receptors [1]. The dihydrochloride salt form further distinguishes this compound from the free base alone: the salt provides consistent aqueous solubility and gravimetric handling accuracy that are critical for reproducible dose-response assays, whereas the free base requires in situ salt formation or co-solvent use that introduces inter-experiment variability [2]. Additionally, the meta-fluorine substitution pattern on the anilide ring yields a logP of 1.288, which differs from the para-fluoro isomer and meaningfully impacts both CNS permeability predictions and aqueous solubility in biological assay media [3]. These compound-specific physicochemical and formulation properties mean that apparently similar N-aryl-piperazineacetamides are not functionally interchangeable in a research or development workflow.

Quantitative Differentiation Evidence: N-(3-Fluorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Readiness Advantage for Biological Assays

The dihydrochloride salt form (CAS 2032584-04-4, MW 310.2) is specifically manufactured to provide enhanced aqueous solubility compared to the free base (CAS 847761-47-1, MW 237.27). The free base form, while also commercially available, contains a secondary amine (pKa ~9.7) and an amide NH that confer limited intrinsic water solubility at physiological pH . The dihydrochloride counter-ion formulation eliminates the need for end-user salt preparation or DMSO co-solvent strategies, reducing inter-laboratory variability in stock solution preparation for in vitro pharmacology assays [1]. This formulation-level differentiation is procurement-relevant: laboratories requiring consistent aqueous solubility for automated liquid handling or high-throughput screening should specify the dihydrochloride to avoid the solubility-limited behavior of the free base.

Solubility enhancement Salt formulation Assay reproducibility Procurement specification

Meta-Fluorine Substitution: logP Differentiation vs. Para-Fluoro and Unsubstituted Phenyl Analogs

The 3-fluorophenyl substitution on the target compound yields a measured/calculated logP of 1.288, reflecting the meta-fluorine's effect on overall molecular lipophilicity [1]. By comparison, the analogous 4-fluorophenyl isomer (CAS 256943-82-5) is expected to exhibit a slightly different logP due to altered electronic distribution across the aromatic ring, which influences both passive membrane permeability and non-specific protein binding in biological assays . The unsubstituted N-phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6) lacks fluorine entirely, resulting in a lower logP and different hydrogen-bond acceptor profile, making it a poor surrogate for fluorine-enabled 19F-NMR studies or programs requiring metabolic stabilization via fluorine substitution . The meta-fluorine position specifically provides a distinct dipole orientation compared to ortho- or para-substituted isomers, which has been shown in N-phenylpiperazine SAR studies to differentially affect binding at α1-adrenoceptors [2].

Lipophilicity logP Fluorine positional isomer CNS permeability

Piperazine vs. Piperidine Scaffold: Hydrogen-Bond Donor Capacity and Derivatization Potential for Library Synthesis

The target compound incorporates a piperazine ring with a free secondary amine (NH) that serves as both a hydrogen-bond donor and a nucleophilic handle for further chemical diversification (e.g., N-alkylation, N-arylation, sulfonylation, amide coupling). In contrast, the piperidine analog N-(3-fluorophenyl)-2-(piperidin-1-yl)acetamide (CAS 58479-90-6) contains a tertiary amine within the saturated ring and lacks this NH donor capacity . This scaffold-level difference directly impacts: (i) the maximum number of hydrogen-bond donors (HBD = 2 for piperazine vs. 1 for piperidine analog), which influences compliance with Lipinski's Rule of Five and CNS MPO scoring; and (ii) the capacity for parallel library synthesis, as the piperazine NH provides an orthogonal diversification point beyond the acetamide linkage . Piperazine-containing fragments have been specifically highlighted as privileged scaffolds in sigma receptor and muscarinic receptor ligand development, where the secondary amine engages in key charge-reinforced hydrogen bonds with aspartate residues in the orthosteric binding pocket .

Piperazine scaffold Hydrogen-bond donor Derivatization handle Medicinal chemistry

Neurological and Cardiovascular Target Compatibility: Class-Level Evidence from N-Aryl-Piperazineacetamide SAR

While direct, quantitative target-binding data (Ki, IC50) for N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride at specific receptors are not available in peer-reviewed literature, the broader N-aryl-piperazineacetamide chemotype has demonstrated tractable SAR across multiple neurological targets. Piperazine-acetamide derivatives have shown: (i) anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with related 4-fluorophenyl-piperazine acetamides providing seizure protection at 30 mg/kg i.p. in rodents [1]; (ii) binding affinity at sigma-1 receptors, with structurally related piperazine-acetamides achieving Ki values in the nanomolar range when evaluated via [3H]-(+)-pentazocine displacement in guinea pig brain homogenates [2]; and (iii) muscarinic receptor modulation, with certain biaryl piperazine acetamides demonstrating M1 vs. M2 subtype selectivity [3]. The 3-fluorophenyl substitution in the target compound positions it within a productive region of chemical space for these target classes, supported by patent literature describing N-aryl-piperazinealkanamides as cardioprotective agents and sigma receptor modulators [4].

Sigma receptor Anticonvulsant Muscarinic receptor CNS drug discovery

Optimal Procurement and Application Scenarios for N-(3-Fluorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride in Scientific Research


CNS-Targeted Focused Library Synthesis Using the Piperazine NH as an Orthogonal Diversification Handle

Medicinal chemistry teams constructing focused compound libraries for neurological targets (sigma receptors, muscarinic receptors, dopamine receptors) should procure the dihydrochloride salt for its immediate aqueous solubility and the free piperazine NH as a secondary derivatization site. The meta-fluorine substitution provides a favorable logP of 1.288 for blood-brain barrier penetration predictions, while the piperazine scaffold's two hydrogen-bond donors enable key receptor interactions documented across the N-aryl-piperazineacetamide SAR literature [1][2]. The compound serves as a central intermediate that can be diversified via N-alkylation, N-arylation, sulfonylation, or reductive amination at the piperazine nitrogen, enabling parallel synthesis of 50–200 compound libraries from a single building block .

Fluorine-Enabled 19F-NMR Probe Development and Metabolic Stabilization Studies

The presence of a single fluorine atom at the meta position of the phenyl ring makes this compound suitable for 19F-NMR-based binding assays and metabolic stability studies. Unlike the non-fluorinated N-phenyl analog (CAS 40798-95-6), the 3-fluorophenyl compound provides a distinct 19F spectroscopic handle for monitoring ligand-protein interactions, metabolite identification, and compound integrity in biological matrices [3]. This is a procurement-critical differentiation: laboratories requiring 19F detection capability must explicitly select the fluorinated analog over the cheaper but NMR-silent des-fluoro version.

Cardioprotective and Ion Channel Modulator Lead Generation Programs

Research groups investigating cardioprotective agents or ion channel modulators (e.g., H,K-ATPase antagonists, sodium channel blockers) can utilize this compound as a key intermediate. Patent literature identifies N-aryl-piperazinealkanamides as a productive scaffold for protecting hearts from ischemic myocardial injury, and the piperazine-acetamide core is amenable to further elaboration into clinical candidate-like molecules [4]. Procuring the dihydrochloride salt ensures that downstream chemistry proceeds with consistent stoichiometry, as the exact salt form is pre-defined rather than relying on variable in situ protonation.

Anticonvulsant Drug Discovery: Scaffold-Hopping from Established Phenylpiperazine Antiepileptic Pharmacophores

The N-aryl-piperazineacetamide class has demonstrated reproducible anticonvulsant activity in rodent MES and scPTZ seizure models. While direct in vivo efficacy data for the 3-fluorophenyl analog have not been published, the scaffold's SAR trajectory indicates that meta-substituted fluorophenyl derivatives occupy a favorable region of activity space [1]. Procurement of this compound is strategically justified for anticonvulsant programs seeking to explore the fluorine positional effect on efficacy and neurotoxicity separation, building on the established 4-fluorophenyl-piperazine pharmacophore that showed protection at 30 mg/kg i.p. [1].

Quote Request

Request a Quote for N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.